Bis(2,6-dimethylphenyl) ethanedioate
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Overview
Description
Bis(2,6-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 2,6-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) ethanedioate typically involves the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Scientific Research Applications
Bis(2,6-dimethylphenyl) ethanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl) ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its structural features allow it to interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dimethylphenyl) ethanedioate
- Bis(2,5-dimethylphenyl) ethanedioate
- Bis(2,3-dimethylphenyl) ethanedioate
Uniqueness
Bis(2,6-dimethylphenyl) ethanedioate is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61417-94-5 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)21-17(19)18(20)22-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
FLOAHRSZZNFUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(=O)OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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